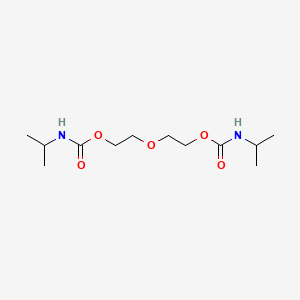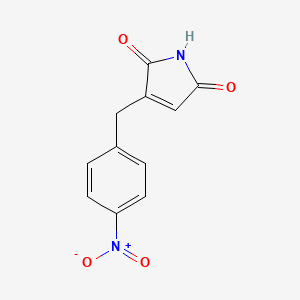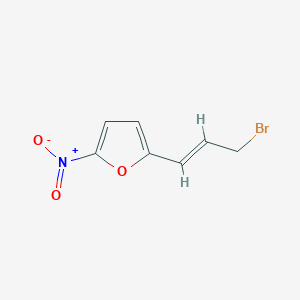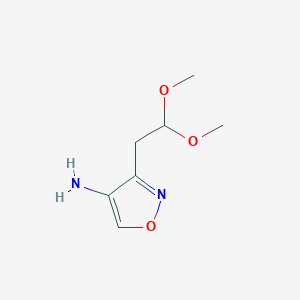
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its versatility and reactivity. This compound is characterized by the presence of an oxydiethane backbone with two propan-2-ylcarbamate groups attached, making it a valuable compound in both organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) typically involves the reaction of oxydiethane with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The final product is then subjected to rigorous quality control measures before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diyl bis(propan-2-ylcarbamate): Similar in structure but lacks the oxydiethane backbone.
Propane-1,3-diyl bis(propan-2-ylcarbamate): Another similar compound with a different backbone structure.
Uniqueness
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) is unique due to its oxydiethane backbone, which imparts distinct chemical properties and reactivity. This makes it more versatile in various applications compared to its similar counterparts .
Properties
| 6271-03-0 | |
Molecular Formula |
C12H24N2O5 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-[2-(propan-2-ylcarbamoyloxy)ethoxy]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-9(2)13-11(15)18-7-5-17-6-8-19-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
InChI Key |
ANHDPOPZVMGCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OCCOCCOC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/no-structure.png)




![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
